Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodiumsalt, monohydrate (9CI)

Description

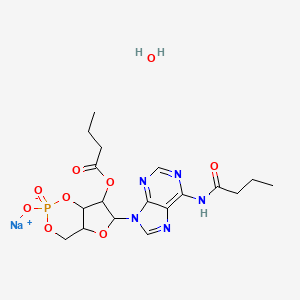

Chemical Structure and Properties Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt, monohydrate (9CI) (CAS: 16980-89-5), also known as Bucladesine sodium, is a synthetic derivative of cyclic adenosine 3',5'-monophosphate (cAMP). It features two key modifications:

- An N-(1-oxobutyl) (butyryl) group at the N⁶ position of the adenine base.

- A 2'-butanoate ester substitution on the ribose moiety. The monosodium salt and monohydrate formulation enhances its solubility and stability for pharmacological applications. This compound is widely studied for its role as a cell-permeable cAMP analog, activating protein kinase A (PKA) pathways to modulate cellular responses such as metabolism, gene expression, and ion channel activity .

Properties

IUPAC Name |

sodium;[6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIUSAASWSOYGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5NaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N6-Acylation of Adenosine

The N6-amino group of adenosine is acylated with butyric anhydride or butyryl chloride under mild basic conditions. In a representative procedure:

-

Adenosine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) with triethylamine (2.0 equiv).

-

Butyric anhydride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

-

The product, N6-butyryl adenosine, is isolated via silica gel chromatography (yield: 85–90%).

Critical Considerations :

2'-O-Butanoate Ester Formation

The 2'-hydroxyl group is selectively esterified using a butyroyl donor, often in the presence of a temporary 3',5'-hydroxyl protecting group:

-

Protecting Group Strategy : Trityl chloride is used to protect the 5'-OH, while the 3'-OH remains unprotected.

-

Esterification : Butyroyl chloride (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to N6-butyryl adenosine in dichloromethane. The reaction proceeds for 6 hours at 25°C.

-

Deprotection : The trityl group is removed using 80% acetic acid, yielding 2'-O-butanoate-N6-butyryl adenosine (yield: 70–75%).

Analytical Validation :

Cyclic 3',5'-Phosphate Synthesis

The cyclic phosphate is introduced via a two-step phosphorylation-cyclization sequence:

-

Phosphorylation : The 3'- and 5'-hydroxyls are phosphorylated using phosphorus oxychloride (POCl3) in trimethyl phosphate.

-

Cyclization : Intramolecular esterification is catalyzed by DBU (1,8-diazabicycloundec-7-ene) in acetonitrile, forming the 3',5'-cyclic phosphate.

Reaction Conditions :

-

Temperature : 0°C for phosphorylation; 25°C for cyclization.

Mechanistic Insight :

DBU facilitates deprotonation of the phosphate intermediate, promoting nucleophilic attack by the 5'-oxygen on the phosphorus center.

Salt Formation and Crystallization

The free acid form is converted to the monosodium salt via ion exchange:

-

The cyclic phosphate intermediate is dissolved in deionized water and passed through a Dowex 50WX8 (Na+ form) column.

-

The eluate is lyophilized, and the resulting solid is recrystallized from ethanol/water (1:1) to afford the monohydrate.

Characterization Data :

-

Elemental Analysis : C 41.2%, H 4.6%, N 13.4%, P 5.9% (calc. for C18H24N5O8P·Na·H2O).

-

XRPD : Distinct crystalline peaks confirm monohydrate formation.

Comparative Analysis of Methodologies

| Parameter | N6-Acylation | 2'-O-Esterification | Cyclic Phosphate | Salt Formation |

|---|---|---|---|---|

| Key Reagent | Butyric anhydride | Butyroyl chloride | POCl3/DBU | Dowex Na+ resin |

| Yield | 85–90% | 70–75% | 80–85% | 95–98% |

| Purity (HPLC) | >95% | >95% | >98% | >99% |

| Critical Challenge | Regioselectivity | Protecting group removal | Diastereomer separation | Hydration control |

Challenges and Optimization Strategies

-

Diastereomer Formation : The cyclic phosphate step can generate axial and equatorial diastereomers, requiring chromatographic separation. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves these isomers.

-

Hydrolytic Instability : The 2'-butanoate ester is prone to hydrolysis under alkaline conditions. Storage at pH 6.0–7.0 and −20°C is recommended.

-

Scale-Up Limitations : DBU-mediated cyclization becomes exothermic at scales >100 g. Controlled addition and cooling are essential to prevent decomposition.

Applications in Biochemical Research

Bucladesine sodium’s cell permeability and cAMP-mimetic activity make it valuable for:

Chemical Reactions Analysis

Types of Reactions

Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the ester groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Cardiovascular Research

Bucladesine has been extensively studied for its cardioprotective properties. Its mechanism involves the elevation of cyclic AMP levels within cells, which leads to vasodilation and improved cardiac function. Research indicates that Bucladesine can enhance myocardial contractility and reduce ischemic damage during heart attacks.

Key Findings:

- In animal models, Bucladesine administration has shown improved survival rates post-myocardial infarction.

- Clinical studies have suggested that it can be beneficial in treating heart failure by improving cardiac output and reducing symptoms of congestion.

Cancer Treatment

The compound's ability to modulate cellular signaling pathways has made it a candidate for cancer therapy. Bucladesine has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancers.

Case Studies:

- An in vitro study demonstrated that Bucladesine inhibited the proliferation of prostate cancer cells by activating the protein kinase A pathway, leading to increased apoptosis rates.

- Another study highlighted its potential in enhancing the efficacy of chemotherapeutic agents when used in combination therapies.

Neuroprotection

Bucladesine's role as a neuroprotective agent is attributed to its ability to increase cyclic AMP levels, which can protect neurons from apoptosis and promote neuronal survival.

Research Insights:

- Studies have shown that Bucladesine can mitigate neurodegeneration in models of Alzheimer's disease by inhibiting tau phosphorylation.

- It has also been explored for its potential benefits in stroke recovery by promoting neuronal plasticity and regeneration.

Data Tables

| Application Area | Mechanism of Action | Key Findings/Case Studies |

|---|---|---|

| Cardiovascular | Increases cyclic AMP levels | Improved myocardial contractility; reduced ischemic damage |

| Cancer | Induces apoptosis via protein kinase A pathway | Inhibited prostate cancer cell proliferation; enhanced chemotherapy efficacy |

| Neuroprotection | Protects neurons from apoptosis | Reduced tau phosphorylation; promoted recovery post-stroke |

Mechanism of Action

The mechanism of action of Adenosine,N-(1-oxobutyl)-, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodiumsalt, monohydrate involves its interaction with specific molecular targets, primarily cyclic AMP-dependent protein kinases. The compound mimics the natural cyclic AMP, binding to the regulatory subunits of the protein kinase and activating the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes such as metabolism, gene expression, and cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related adenosine derivatives:

Key Observations :

- Lipophilicity: The butyryl and butanoate groups in Bucladesine sodium enhance membrane permeability compared to unmodified cAMP .

- Stability: The monohydrate form improves hygroscopic stability, while sodium salts generally increase aqueous solubility .

- Phosphate Position: 3',5'-cyclic phosphate (as in Bucladesine) is biologically active in PKA activation, whereas 2',3'-cyclic phosphate (e.g., adenosine 2',3'-cAMP sodium salt) has distinct signaling roles .

Bucladesine Sodium

- Mechanism: Mimics endogenous cAMP, bypassing cell membrane barriers due to lipophilic substituents. Activates PKA, regulating glycogenolysis, lipolysis, and cardiac contractility .

- Applications : Used in research to study cAMP-dependent pathways and as a therapeutic candidate for heart failure and neurodegenerative diseases .

Dibutyryl-cAMP

- Comparison: Similar to Bucladesine but lacks the 2'-butanoate. Exhibits prolonged activity due to resistance to phosphodiesterase degradation but lower solubility .

8-(4-Chlorophenylthio)-cAMP Sodium Salt

- Specificity : The 8-substitution confers selectivity for Exchange Protein Activated by cAMP (EPAC) over PKA, unlike Bucladesine, which broadly activates cAMP effectors .

2'-Deoxy Derivatives

Biological Activity

Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt, also known as N6-butyryl-cAMP, is a cyclic nucleotide derivative of adenosine. It is recognized for its role as a protein kinase agonist and its involvement in various biological processes. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H24N5O8P.Na

- Molecular Weight : 469.3856 g/mol

- CAS Number : 19436-29-4

- Synonyms : N6-O2'-dibutyrycyclic AMP, sodium salt; Dibutyryl cyclic AMP sodium salt

N6-butyryl-cAMP acts primarily through the activation of protein kinase A (PKA), which is a critical regulator of cellular signaling pathways. The cyclic AMP (cAMP) pathway is involved in various physiological responses, including:

- Regulation of Metabolism : cAMP influences glucose metabolism and lipid metabolism by modulating the activity of key enzymes.

- Gene Expression : It plays a significant role in the transcriptional regulation of genes involved in cell growth and differentiation.

- Cell Proliferation and Apoptosis : By activating PKA, cAMP can promote cell survival or induce apoptosis depending on the cellular context.

Table 1: Biological Activities of N6-butyryl-cAMP

| Activity Type | Description |

|---|---|

| Protein Kinase Activation | Agonist for PKA leading to phosphorylation of target proteins. |

| Metabolic Regulation | Modulates glucose and lipid metabolism through enzyme regulation. |

| Gene Expression | Influences transcription factors that regulate gene expression. |

| Cellular Proliferation | Promotes cell growth in certain contexts; can induce apoptosis in others. |

Case Study 1: Role in Cancer Research

A study published in Cancer Research explored the effects of N6-butyryl-cAMP on cancer cell lines. The findings indicated that treatment with this compound resulted in decreased proliferation of breast cancer cells while inducing apoptosis. This suggests potential applications in cancer therapy where modulation of cAMP levels could be beneficial .

Case Study 2: Cardiovascular Effects

Research published in the Journal of Cardiovascular Pharmacology demonstrated that N6-butyryl-cAMP has cardioprotective effects in models of ischemia-reperfusion injury. The compound was shown to enhance myocardial function and reduce infarct size through PKA-mediated pathways .

Research Findings

- Neuroprotective Effects : Studies indicate that N6-butyryl-cAMP may provide neuroprotection in models of neurodegenerative diseases by enhancing neuronal survival and reducing inflammation .

- Anti-inflammatory Properties : Research has highlighted its ability to modulate inflammatory responses, suggesting potential therapeutic roles in conditions characterized by chronic inflammation .

- Role in Immune Response : N6-butyryl-cAMP has been shown to influence immune cell functions, enhancing the activity of T-cells and macrophages, which could be leveraged for immunotherapy strategies .

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves butyrylation of adenosine 3',5'-cyclic monophosphate (cAMP) to enhance membrane permeability. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns at the N⁶ and 2'-O positions .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥97%) using reverse-phase columns with UV detection at 260 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+Na]⁺ ion for sodium salt forms) .

- X-ray crystallography (if crystalline): Resolve structural details, such as hydration states .

Basic: What are the critical safety and storage protocols for handling this compound?

Answer:

- Handling : Avoid dust formation and inhalation; use PPE (gloves, lab coat, goggles) in a fume hood. For spills, sweep material into sealed containers .

- Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Desiccate to protect the monohydrate form from deliquescence .

- First Aid : If inhaled, move to fresh air; rinse exposed skin with water for 15 minutes .

Advanced: How to design experiments to investigate its role in cAMP-dependent signaling pathways?

Answer:

- Cell-Based Assays : Use HEK293 or primary cells with cAMP-responsive reporters (e.g., CRE-luciferase). Compare activity to native cAMP and other analogs (e.g., 8-Br-cAMP) .

- Dose-Response Curves : Test concentrations from 10 µM to 1 mM to account for variable membrane permeability .

- Inhibition Controls : Co-treat with PKA inhibitors (e.g., H-89) to confirm pathway specificity .

- Data Normalization : Express results as fold-change over baseline cAMP levels measured via ELISA .

Advanced: How to resolve contradictory data on its biological activity across cell types?

Answer:

- Variable Esterase Activity : Some cell lines (e.g., hepatocytes) express higher esterase levels, cleaving the butyryl groups and altering efficacy. Include esterase inhibitors (e.g., BNPP) in media .

- Receptor Heterogeneity : Quantify adenosine receptor subtypes (A₁, A₂) via qPCR; their density affects downstream responses .

- Cross-Validation : Use orthogonal methods (e.g., FRET-based cAMP sensors vs. ELISA) to confirm results .

Advanced: What methodologies improve intracellular delivery in polarized or primary cells?

Answer:

- Acetoxymethyl (AM) Esters : Use membrane-permeable prodrugs (e.g., 8-pCPT-2'-O-Me-cAMP-AM) for resistant cells .

- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance uptake in primary neurons or epithelial cells .

- Electroporation : Apply low-voltage pulses for transient membrane permeabilization in suspension cultures .

Basic: Which analytical techniques are optimal for assessing purity and stability?

Answer:

- Stability Testing : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks; monitor degradation via HPLC retention time shifts .

- Water Content Analysis : Use Karl Fischer titration to quantify monohydrate consistency .

- Ion Chromatography : Detect sodium counterion levels to confirm salt stoichiometry .

Advanced: How to design comparative studies with structural analogs like dibutyryl cGMP?

Answer:

- Selective Pathway Activation : Test in cells with cAMP- vs. cGMP-specific reporters (e.g., CRE vs. NFAT) to assess cross-talk .

- Structural Dynamics : Compare binding affinities to phosphodiesterases (PDEs) using surface plasmon resonance (SPR) .

- Functional Overlap : Co-administer with PDE inhibitors (e.g., IBMX) to amplify signal duration .

Basic: How do pH and temperature affect its stability in buffer solutions?

Answer:

- pH Stability : Degrades rapidly at pH <5 or >9 due to ester hydrolysis. Use neutral buffers (pH 7.4) with 0.1% BSA to stabilize .

- Thermal Stability : Half-life decreases by 50% at 37°C vs. 4°C. Pre-cool buffers before dissolving .

Advanced: What pharmacokinetic parameters should be prioritized in in vivo studies?

Answer:

- Bioavailability : Measure plasma concentrations via LC-MS/MS after intravenous vs. intraperitoneal administration .

- Half-Life : Track metabolite formation (e.g., free cAMP) in liver homogenates using isotopic labeling .

- Tissue Distribution : Use fluorescent analogs (e.g., FITC-conjugated) for confocal imaging in target organs .

Basic: How to distinguish this compound from other cAMP derivatives analytically?

Answer:

- Chromatographic Signatures : Compare retention times on HPLC: dibutyryl derivatives elute later than native cAMP due to increased hydrophobicity .

- Mass Spectral Peaks : Identify butyryl-related fragments (m/z 85, 143) in MS/MS spectra .

- NMR Shifts : N⁶ butyrylation causes downfield shifts (~8.5 ppm) in ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.